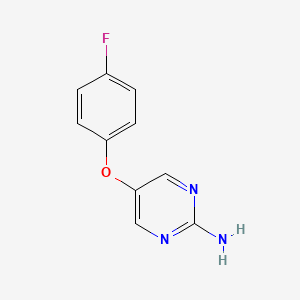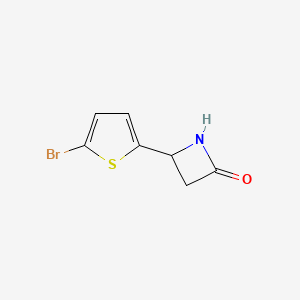
4-(5-Bromothiophen-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromothiophen-2-yl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam rings This compound is characterized by the presence of a bromothiophene moiety attached to the azetidinone ring
Méthodes De Préparation
The synthesis of 4-(5-Bromothiophen-2-yl)azetidin-2-one typically involves the reaction of 5-bromothiophene-2-carbohydrazide with appropriate reagents under specific conditions. One common method includes the cyclization of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by heating in aqueous sodium hydroxide to yield the desired azetidinone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-(5-Bromothiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidinone ring to its corresponding amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(5-Bromothiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 4-(5-Bromothiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to inhibit certain enzymes, such as transpeptidases, which are crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in antimicrobial effects . Additionally, the compound’s structural features allow it to interact with cellular proteins and pathways involved in cancer cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
4-(5-Bromothiophen-2-yl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties and potential as a selective estrogen receptor modulator.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits antiproliferative activity against cancer cell lines.
4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shows marked antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific bromothiophene moiety, which imparts distinct chemical and biological properties compared to other azetidinone derivatives.
Propriétés
Formule moléculaire |
C7H6BrNOS |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
4-(5-bromothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6BrNOS/c8-6-2-1-5(11-6)4-3-7(10)9-4/h1-2,4H,3H2,(H,9,10) |
Clé InChI |
RMXMMQUJXGTZHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


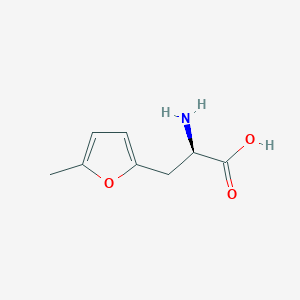
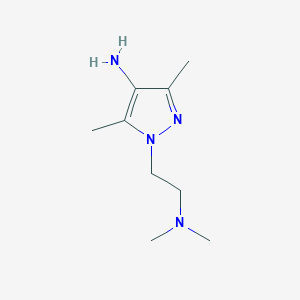
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
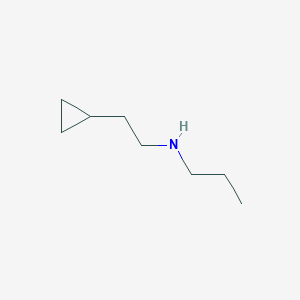
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)

![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)

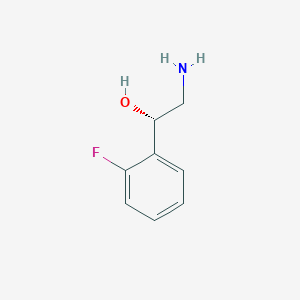
![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)
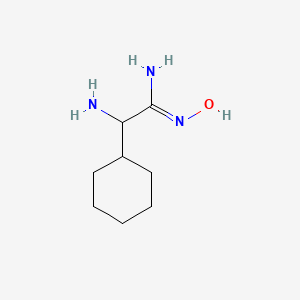
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
